4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide
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Description
Scientific Research Applications
Application in Analytical Chemistry
The synthesis of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) demonstrates its use as a reagent for the determination of aldehydes and ketones. MNBDH reacts with carbonyl compounds to form corresponding hydrazones, offering higher selectivity and lower detection limits compared to traditional reagents. This application is significant in analytical chemistry for precise measurement of various compounds (Büldt & Karst, 1999).
Crystallographic and Structural Analysis
Several studies have focused on the crystal structures of hydrazino derivatives, such as 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole. These studies reveal the intricate molecular arrangements and interactions, contributing to our understanding of molecular and crystallography (Wouters, Norberg, & Guccione, 2002).
Synthesis and Antiviral, Antitubercular, and Anticancer Activities
The synthesis of novel thiourea derivatives derived from 4-amino-benzohydrazide hydrazones has been evaluated for their antiviral, antitubercular, and anticancer activities. These compounds show potential in pharmaceutical research, especially in the development of treatments for various diseases (Çıkla, 2010).
Fluorescence Derivatization in Chromatography
The use of hydrazino groups in fluorescence derivatization for chromatography has been explored. Compounds like 4-(1-Methyl-2-phenanthro[9,10-d]imidazol-2-yl)-benzohydrazide have been developed for determining carbonyl compounds in high-performance liquid chromatography (HPLC), demonstrating the potential of such compounds in analytical applications (Iwata, Ishimaru, & Yamaguchi, 1997).
Metal Complex Formation
Research into the synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl] carbonyl}-phenyl)benzamide and its metal complexes sheds light on the formation of bidentate ligands and metal-ligand interaction. This is crucial in understanding metal complex formation and its applications in various fields, including catalysis and material science (Khan et al., 2018).
Properties
IUPAC Name |
4-methyl-N-[[4-[[(4-methylbenzoyl)amino]carbamoyl]phenyl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-16-3-9-19(10-4-16)22(28)25-26-23(29)20-13-7-18(8-14-20)15-31-27-24(30)21-11-5-17(2)6-12-21/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHVYKITMOBHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CONC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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